Diacetone-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Chiral Compounds

One key application of DAG lies in its ability to act as a chiral starting material for the synthesis of other chiral compounds. Chirality refers to the "handedness" of a molecule, where mirror image forms exist that cannot be superimposed. DAG's structure allows for the creation of new molecules with a specific chirality, which is crucial in many areas of research, such as drug development.

- A study published in the journal Tetrahedron Letters demonstrates how DAG can be used to synthesize enantiopure (single chirality) tert-butyl sulfoxides, valuable intermediates for creating other chiral drugs. Source: Use of 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose (Diacetone-D-glucose) as a Chiral Synthon for the Stereoselective Synthesis of Sulfoxides:

Building Blocks for Complex Molecules

DAG can also serve as a building block for the synthesis of more complex molecules. By selectively modifying DAG's functional groups, researchers can create various sugar-based structures with specific properties. These modified sugar molecules can then be used in studies of carbohydrate-protein interactions, drug delivery systems, and the development of novel materials.

- For instance, research published in the journal Carbohydrate Research details the application of DAG in the synthesis of fluorinated sugar analogs, potentially useful for treating brain tumors. Source: Fluorinated sugar analogs derived from diacetone-D-glucose:

Organic Reaction Intermediate

DAG's chemical properties make it a valuable intermediate in various organic reactions. Its specific structure allows it to participate in reactions efficiently, facilitating the creation of new compounds with desired functionalities. Researchers can leverage DAG's reactivity to explore new synthetic pathways and develop more efficient methods for producing complex molecules.

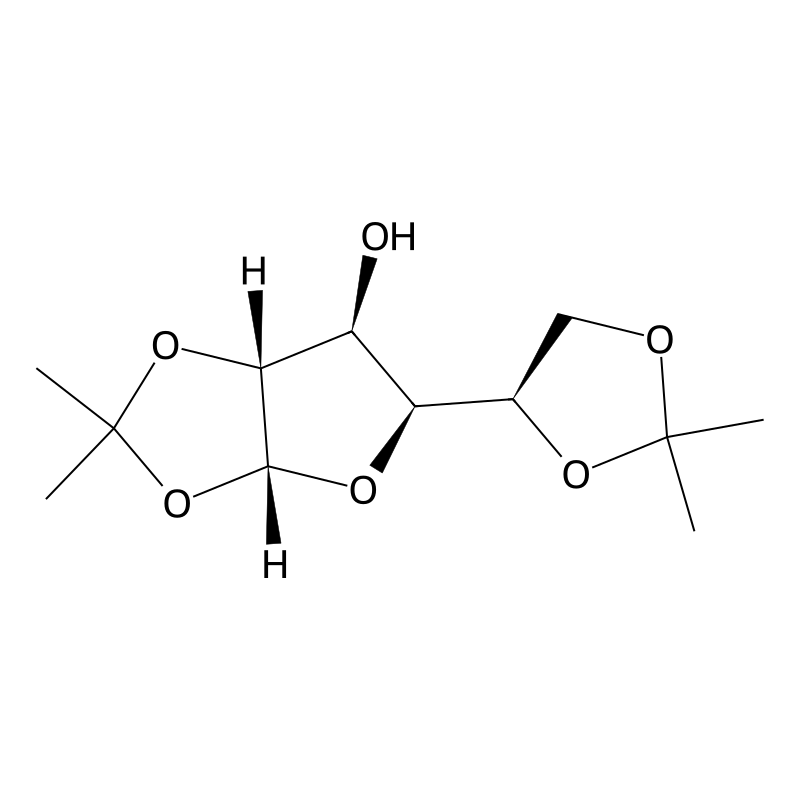

Diacetone-D-glucose is a derivative of D-glucose, specifically characterized by the presence of two acetyl groups at the 1 and 2 positions of the glucose molecule. This compound is known for its unique structural features that include a 5,6-O-isopropylidene acetal formation, which contributes to its stability and reactivity in various

- Diels-Alder Reactions: Diacetone-D-glucose-derived dienes can be used in Diels-Alder cycloaddition reactions, which are important for forming cyclic structures .

- Asymmetric Synthesis: It serves as a precursor for synthesizing enantiomerically pure sulfoxides through asymmetric sulfinylation reactions .

- Hydrolysis: The hydrolysis of diacetone-D-glucose can yield D-glucose and acetone under acidic or basic conditions, demonstrating its potential for regeneration into more fundamental sugars .

Diacetone-D-glucose exhibits several biological activities that make it significant in medicinal chemistry. It has been explored for its role in synthesizing glycosaminoglycans, such as heparin sulfate, which are crucial for various physiological processes including cell signaling and coagulation . Additionally, its derivatives have shown potential in modulating biological pathways related to growth factors and cytokines, indicating its utility in therapeutic applications .

The synthesis of diacetone-D-glucose typically involves the reaction of D-glucose with acetone in the presence of acid catalysts. Notable methods include:

- Lewis Acid Catalysis: Utilizing catalysts such as boron trifluoride or aluminum halides allows for efficient conversion of D-glucose to diacetone-D-glucose without the need for dehydrating agents. The reaction is conducted under controlled temperature and pressure conditions to optimize yield .

- Protective Group Strategies: Various synthetic routes involve protecting hydroxyl groups prior to transformation, enabling selective modifications that lead to complex derivatives useful in further synthetic applications .

Diacetone-D-glucose finds applications across several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds and chiral building blocks.

- Biochemical Research: Used in studies involving glycosaminoglycans and their derivatives, it aids in understanding biological interactions and mechanisms.

- Organic Synthesis: Its versatility makes it a valuable reagent in synthetic organic chemistry for constructing complex molecules .

Research has indicated that diacetone-D-glucose interacts with various biological molecules, influencing their activity. For example, studies on glycosaminoglycans have shown that derivatives of diacetone-D-glucose can modulate protein interactions critical for cellular processes such as angiogenesis and tumor metastasis. These interactions highlight its potential therapeutic implications in treating diseases linked to these biological pathways .

Diacetone-D-glucose shares structural similarities with several other carbohydrate derivatives. Here are some comparable compounds:

| Compound | Similarities | Unique Features |

|---|---|---|

| D-Glucose | Basic structure; monosaccharide | Unmodified sugar without acetyl groups |

| 1,2-O-Isopropylidene-D-glucose | Acetal formation; used as a protective group | Lacks acetyl modifications |

| D-Fructose | Hexose structure; involved in similar reactions | Different functional groups affecting reactivity |

| L-iduronic Acid | Derivative used in glycosaminoglycan synthesis | Different stereochemistry at C5 |

Diacetone-D-glucose's uniqueness lies in its dual acetylation and protective isopropylidene group, which enhances its stability and reactivity compared to other sugars and their derivatives.

Purity

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Lichtenthaler FW, Kläres U, Szurmai Z, Werner B. 4,6-di-O-benzoyl-3-O-benzyl-alpha-D-arabino-hexo-pyranos-2-ulosyl bromide: a conveniently accessible glycosyl donor for the expedient construction of diantennary beta-D-mannosides branched at O-3 and O-6. Carbohydr Res. 1997 Dec;305(2):293-303. PubMed PMID: 9581282.